molecular formula C18H22N4O2S B2414137 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide CAS No. 1286718-95-3

4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

Cat. No. B2414137
CAS RN: 1286718-95-3
M. Wt: 358.46
InChI Key: NAQGEBGDUVMGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound, also known as APPI, has been synthesized using various methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has also been shown to inhibit the activity of certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide can reduce inflammation in the body by inhibiting the activity of COX-2. 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of cancer and neurodegenerative diseases. In addition, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been shown to have a low toxicity profile, which makes it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or organisms. However, one limitation of using 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide. One potential direction is the further study of its anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another potential direction is the study of its potential use as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide and its potential use in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-phenylpropylamine with 4-amino-3-carboxyisothiazole in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. Another method involves the reaction of 2-phenylpropylamine with 3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxylic acid in the presence of DCC and HOBt. The yield of the synthesis process can vary depending on the method used, but it typically ranges from 50% to 80%.

Scientific Research Applications

4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been extensively studied for its potential applications in various fields. In medicine, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has shown promising results as an anti-inflammatory agent, and it has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. In agriculture, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, 4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide has been studied for its potential use in the development of organic semiconductors due to its unique electronic properties.

properties

IUPAC Name

4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-12(13-7-3-2-4-8-13)11-20-17(23)16-14(19)15(21-25-16)18(24)22-9-5-6-10-22/h2-4,7-8,12H,5-6,9-11,19H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGEBGDUVMGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C(=NS1)C(=O)N2CCCC2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-phenylpropyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

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